2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate
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Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core, a biphenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid with 2-(Biphenyl-4-yl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Biphenyl-4-yl)-5-(4-chlorobenzyl)-5H-imidazo[4,5-c]pyridine
- 2-(Biphenyl-4-yl)-4-(2-trifluoromethoxyphenoxymethyl)-1,3-dioxolan-2-ylmethyl-1H-1,2,4-triazole
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with biphenyl and chlorophenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C31H22ClNO3 |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H22ClNO3/c1-20-6-5-9-26-27(18-28(33-30(20)26)23-14-16-25(32)17-15-23)31(35)36-19-29(34)24-12-10-22(11-13-24)21-7-3-2-4-8-21/h2-18H,19H2,1H3 |
InChI Key |
CYKTZWKJBZWNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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